N-(4-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide
Description
N-(4-Methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a structurally complex molecule featuring a quinazolinone core substituted with a morpholine ring, a sulfanyl-linked acetamide group, and dual 4-methoxyphenyl substituents. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The compound’s synthesis likely involves coupling reactions similar to those described in , where diazonium salts react with cyanoacetanilides to form hydrazone-linked intermediates .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O5S/c1-36-23-8-3-20(4-9-23)18-33-28(35)25-17-22(32-13-15-38-16-14-32)7-12-26(25)31-29(33)39-19-27(34)30-21-5-10-24(37-2)11-6-21/h3-12,17H,13-16,18-19H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUODHKGEJLWYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the morpholine ring, and the attachment of the methoxyphenyl groups. Common reagents used in these reactions include anhydrous solvents, strong bases, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the methoxyphenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxyphenyl groups or the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the methoxyphenyl or morpholine moieties.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the quinazoline scaffold. For instance, derivatives with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values indicating effective inhibition of cell growth . The mechanism is thought to involve selective targeting of cancer cells, suggesting that N-(4-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide may exhibit similar properties.
Antimicrobial Activity
Compounds derived from quinazoline have also been evaluated for antimicrobial activity. Some studies suggest that modifications in the side chains can enhance the compound's ability to inhibit bacterial growth, making it a candidate for further exploration as an antimicrobial agent .
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the quinazoline ring and the methoxy groups can significantly influence biological activity. For instance:
- Methoxy Substituents : These groups can enhance lipophilicity and improve cellular uptake.
- Morpholine Group : This moiety may contribute to increased solubility and stability in biological systems.
Case Study 1: Anticancer Activity
In a study evaluating various quinazoline derivatives, one compound exhibited an IC50 value as low as 1.9 µg/mL against HCT-116 cells. The study emphasized that structural modifications significantly impacted potency and selectivity towards cancerous cells .
Case Study 2: Antimicrobial Efficacy
Another investigation into similar compounds revealed promising results against Gram-positive bacteria, indicating that structural variations could lead to enhanced antimicrobial properties. The presence of the sulfanyl group was noted to be particularly beneficial for activity against resistant strains .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazoline core and morpholine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations on the Quinazolinone Ring
- N-(4-Chloro-2-methylphenyl)-2-{[3-allyl-4-oxoquinazolin-2-yl]sulfanyl}acetamide (): This compound replaces the morpholine and 4-methoxyphenylmethyl groups with an allyl chain and a 4-chloro-2-methylphenyl acetamide.
- 2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide ():
The 4-chlorophenyl and trimethylphenyl substituents alter steric and electronic properties compared to the target compound. The chloro group may enhance hydrophobic interactions, while the trimethylphenyl group could increase lipophilicity .
Morpholine/Morpholinone Derivatives
- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (): This morpholinone derivative lacks the quinazolinone core but shares the acetamide linkage. The acetyl and dimethyl groups on the morpholinone ring may reduce conformational flexibility compared to the morpholine in the target compound .
Acetamide Modifications
Aryl Substituents on the Acetamide Group
- 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (Compound 13b, ): Features a 4-methoxyphenylhydrazine group and a sulfamoylphenyl acetamide. The cyano group and hydrazine linkage distinguish it from the target compound, likely influencing reactivity and hydrogen-bonding capacity .
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (): A simpler analogue with an aminophenyl sulfanyl group. The absence of the quinazolinone core limits its pharmacological scope but highlights the role of the 4-methoxyphenyl acetamide in stability .
Sulfanyl Linker and Heterocyclic Systems
- N-(3,4-Difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replaces the quinazolinone with a triazole ring. The difluorophenyl and chlorophenyl groups introduce distinct electronic profiles, suggesting varied target affinities .
Key Data and Properties
Research Findings and Implications
Methoxy Groups : The dual 4-methoxyphenyl groups in the target compound likely enhance electron density, improving interactions with aromatic residues in biological targets. This contrasts with chloro substituents (e.g., ), which may prioritize hydrophobic binding .
Morpholine vs. Morpholinone: The morpholine ring in the target compound offers better solubility than morpholinone derivatives (), which are more rigid due to acetyl and dimethyl groups .
Synthetic Efficiency : High yields (>95%) in ’s coupling reactions suggest scalable synthesis for analogues, though the target compound’s complexity may require optimized conditions .
Biological Activity
N-(4-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide, also known as K284-6868, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Research indicates that K284-6868 exhibits promising anticancer activity. Studies have shown that derivatives of quinazoline compounds can induce apoptosis in cancer cells. For instance, K284-6868 has been evaluated against various cancer cell lines, revealing significant cytotoxic effects. In particular, it has demonstrated efficacy in inhibiting cell proliferation and inducing apoptosis in human colon cancer (HCT116) and gastric cancer (AGS) cell lines .
Table 1: Anticancer Activity of K284-6868
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 10 | Induction of apoptosis |
| AGS | 15 | Inhibition of cell proliferation |
Antimicrobial Activity
K284-6868 has also shown antimicrobial properties. Compounds with similar structures have been reported to possess antibacterial and antifungal activities. The presence of the morpholine ring is believed to enhance membrane permeability, allowing for better interaction with microbial cells .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, K284-6868 has potential anti-inflammatory effects. Studies suggest that quinazoline derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
The mechanisms underlying the biological activities of K284-6868 are multifaceted:
- Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential.
- Enzyme Inhibition : It may inhibit specific kinases involved in cancer cell proliferation, such as tyrosine kinases, which play crucial roles in signaling pathways related to cell growth and survival .
- Inflammatory Pathway Modulation : K284-6868 may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, leading to reduced expression of inflammatory mediators .
Case Studies
Several studies have evaluated the biological activities of K284-6868:
- Study on Cancer Cell Lines : A study published in 2021 assessed the effects of K284-6868 on various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM .
- Antimicrobial Assessment : Another investigation explored the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results showed that compounds with similar structural features exhibited significant antibacterial activity .
Q & A
Q. What are the optimized synthetic routes for this compound, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Quinazolinone Core Formation : Cyclocondensation of substituted anthranilic acid derivatives with urea or thiourea under reflux conditions (e.g., ethanol, 80°C) .
- Sulfanyl Acetamide Coupling : Thiolation of the quinazolinone intermediate using Lawesson’s reagent or NaSH, followed by nucleophilic substitution with bromoacetamide derivatives (e.g., in DMF, 60°C, 12 hours) .
- Key Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for sulfanyl group incorporation .
- Catalysts : Use of triethylamine or K₂CO₃ improves nucleophilic substitution yields .
- Yield Optimization : Reaction monitoring via TLC/HPLC ensures intermediate purity, with typical yields ranging from 45–65% .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Confirms substituent positions (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm, morpholine protons at δ 3.4–3.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching C₂₈H₂₈N₄O₄S) .
- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between quinazolinone and acetamide moieties (e.g., 85–90° in related structures) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ values) .
- Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Advanced Research Questions
Q. How do modifications to the morpholin-4-yl or methoxyphenyl groups affect biological activity and selectivity?
- Methodological Answer :
- Morpholin-4-yl Replacement : Substitution with piperazine reduces logP (from 2.8 to 2.3), enhancing solubility but decreasing kinase inhibition (IC₅₀ shifts from 0.8 µM to >5 µM) .
- Methoxyphenyl Position : Para-methoxy groups improve membrane permeability (PAMPA assay: Pe = 12 × 10⁻⁶ cm/s) compared to ortho-substituted analogs (Pe = 5 × 10⁻⁶ cm/s) .
- Data-Driven Design : QSAR models correlate substituent electronegativity with antibacterial activity (R² = 0.89) .
Q. What strategies resolve contradictions in bioactivity data across experimental models?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HepG2 vs. HEK293) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .
- Metabolic Stability Testing : Liver microsome assays (human vs. murine) explain species-specific discrepancies in IC₅₀ values .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation reduction) alongside enzymatic assays .
Q. What computational methods predict binding modes with target proteins?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate interactions with EGFR (PDB: 1M17), identifying hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .
- MD Simulations (GROMACS) : Analyze stability of quinazolinone-protein complexes over 100 ns (RMSD < 2.0 Å indicates stable binding) .
- Free Energy Calculations (MM-PBSA) : Predict ΔG binding energies (< -30 kcal/mol correlates with high activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
